molecular formula C13H17ClN2O2 B3016519 2-CHLORO-N-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE CAS No. 746607-46-5

2-CHLORO-N-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE

Cat. No.: B3016519
CAS No.: 746607-46-5
M. Wt: 268.74
InChI Key: IJSPOXPOJXUETA-UHFFFAOYSA-N
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Description

2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide is an organic compound with the molecular formula C13H17ClN2O2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a chloro group, an ethylphenyl group, and a carbamoylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 2-ethylphenyl isocyanate with N-methylacetamide in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, temperature control, and continuous monitoring to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the breakdown of the carbamoylmethyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Products include 2-ethylphenyl isocyanate and N-methylacetamide.

    Oxidation and Reduction: Different oxidation states or reduced forms of the compound.

Scientific Research Applications

2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide
  • 2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylbutanamide

Uniqueness

2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-3-10-6-4-5-7-11(10)15-12(17)9-16(2)13(18)8-14/h4-7H,3,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSPOXPOJXUETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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